1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-3-8(4-11(14)5-10)6-15-2-1-9(7-15)12(16)17/h3-5,9H,1-2,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRFKYOOVSXQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid is a compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 274.14 g/mol. The compound features a pyrrolidine ring substituted with a 3,5-dichlorophenylmethyl group and a carboxylic acid functional group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H13Cl2NO2 |
| Molecular Weight | 274.14 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1CN(CC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl |
Pyrrolidine derivatives, including this compound, have been shown to interact with various biological targets. The mechanisms include:
- Protein Binding : The compound binds to specific proteins, altering their function and influencing cellular pathways.
- Biochemical Pathways : It affects multiple biochemical pathways, contributing to its diverse biological activities such as antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant effects .
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various pathogens. For instance, dichloro substitutions enhance antimicrobial potency by improving lipophilicity and reactivity towards microbial targets .
- Anticancer Activity : Research indicates that this compound can significantly reduce the viability of cancer cell lines. In vitro studies showed that it inhibited the growth of Caco-2 cells (a colorectal cancer cell line) by approximately 39.8% compared to untreated controls .
Case Studies
Several studies highlight the biological activity of this compound:
- Antimicrobial Efficacy :
- Anticancer Potential :
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
The compound has shown potential in drug development, particularly as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity. Research indicates that derivatives of pyrrolidine compounds often exhibit significant pharmacological effects, including anti-inflammatory and analgesic properties.
2. Neuropharmacology
Studies have explored the role of pyrrolidine derivatives in neuropharmacology. The ability of 1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. For instance, its potential as a selective serotonin reuptake inhibitor (SSRI) is under investigation, which could lead to new treatments for depression and anxiety disorders.
Agrochemical Applications
1. Pesticide Development
The compound's chlorophenyl group is significant in agrochemical applications, particularly in the development of herbicides and insecticides. Research has indicated that similar compounds exhibit effective herbicidal activity against various weed species. The synthesis of this compound derivatives could lead to new formulations that are more effective and environmentally friendly.
2. Plant Growth Regulators
There is potential for this compound to be used as a plant growth regulator. Studies suggest that pyrrolidine derivatives can influence plant growth patterns and stress responses, making them valuable in agricultural biotechnology.
Cosmetic Formulations
1. Skin Care Products
The compound may also find applications in cosmetic formulations due to its stability and compatibility with various skin care ingredients. Its incorporation into creams and lotions can enhance moisturizing properties and improve skin texture.
2. Anti-Aging Formulations
Research indicates that compounds with similar structures can exhibit antioxidant properties, which are crucial in anti-aging products. The potential for this compound to scavenge free radicals could be explored further in the development of effective anti-aging formulations.
Case Studies
Chemical Reactions Analysis
Carboxylic Acid Derivatives
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions, forming esters, amides, and salts.
Esterification
Reaction with alcohols (e.g., methanol) under acidic catalysis yields methyl esters. For example:
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Conditions : Methanol, catalytic H₂SO₄, reflux.
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Yield : ~85–90% (analogous to).
Amidation
Coupling with amines using activating agents like HATU forms amides:
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Example : Reaction with benzylamine produces -benzyl-1-[(3,5-dichlorophenyl)methyl]pyrrolidine-3-carboxamide.
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Conditions : DMF, room temperature, 1–2 hours.
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Yield : ~70–80% (analogous to).
Pyrrolidine Ring Modifications
The pyrrolidine nitrogen can undergo alkylation or acylation, while the ring itself may open under extreme conditions.
N-Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base:
Ring-Opening Reactions
Under strong alkaline conditions (e.g., NaOH), the pyrrolidine ring may undergo cleavage, forming linear amino acids:
Substituent-Directed Reactivity
The 3,5-dichlorophenyl group influences electronic and steric properties:
Halogen Bonding Effects
The chlorine atoms participate in halogen bonding, enhancing interactions with electron-rich regions in enzymatic targets (e.g., Ser/Thr kinases).
Steric Hindrance
Bulky substituents reduce reaction rates in crowded environments (e.g., hindered esterification at the β-position of pyrrolidine) .
Salt Formation
The carboxylic acid reacts with inorganic or organic bases to form salts:
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Application : Improves aqueous solubility for pharmacological studies.
Comparative Reactivity Table
Stability and Degradation
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pH Sensitivity : Stable in acidic to neutral conditions (pH 2–7) but degrades in strong bases (pH > 10) via ring-opening .
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Thermal Stability : Decomposes above 200°C, confirmed by thermogravimetric analysis (TGA).
Mechanistic Insights
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Esterification : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol.
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Amidation : HATU activates the carboxylate as an oxybenzotriazole intermediate, promoting amine coupling.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid generally follows these key steps:
- Formation of the pyrrolidine ring, often via ring closure reactions involving suitable precursors such as amino acids or hydroxy acids.
- Introduction of the 3,5-dichlorobenzyl substituent onto the pyrrolidine nitrogen, commonly through reductive amination or alkylation.
- Purification and isolation of the target compound with high enantiomeric purity.
This approach is consistent with methods used for related pyrrolidine-3-carboxylic acid derivatives bearing halogenated aryl substituents.
Enantioselective Hydrogenation and Ring Closure
A patent (US8344161B2) describes a novel, economical enantioselective hydrogenation method to prepare 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, which can be adapted for 3,5-dichlorophenyl derivatives. The process involves moderate conditions yielding high enantiomeric purity and yield of the product. The halogen atoms (chlorine in this case) are introduced on the aryl ring prior to or during the synthesis of the pyrrolidine carboxylic acid scaffold.
Reductive Amination for N-Benzylation
A common and efficient method to introduce the 3,5-dichlorobenzyl group onto the pyrrolidine nitrogen is reductive amination. This involves reacting the pyrrolidine-3-carboxylic acid (or its derivative) with 3,5-dichlorobenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3). This method is mild, selective, and provides good yields of the N-benzylated product.
| Step | Conditions | Notes |
|---|---|---|
| Mixing pyrrolidine-3-carboxylic acid and 3,5-dichlorobenzaldehyde | Room temperature, dichloromethane solvent, addition of acetic acid | Forms imine intermediate |
| Addition of sodium triacetoxyborohydride | Stirring overnight at room temperature | Reduces imine to secondary amine |
| Workup | Quenching with water, extraction with ethyl acetate, drying, and purification | Yields pure N-(3,5-dichlorobenzyl) pyrrolidine-3-carboxylic acid |
This method avoids harsher reagents like lithium aluminum hydride and is suitable for scale-up due to operational safety.
Alternative Ring Closure and Reduction Routes
Another approach involves ring closure of amino acid precursors followed by reduction steps. For example, a method for preparing related pyrrolidinol derivatives involves:
- Ring closure of malic acid and methylamine derivatives to form hydroxy-substituted pyrrolidine intermediates.
- Subsequent reduction using borohydrides or boron trifluoride complexes to yield the pyrrolidine ring system.
While this method is demonstrated for 1-methyl-3-pyrrolidinol, similar strategies can be adapted for the preparation of pyrrolidine-3-carboxylic acid derivatives with halogenated benzyl substituents by modifying the substituents and reaction conditions accordingly.
Enantioselective Michael Addition for Pyrrolidine-3-carboxylic Acid Core
Recent advances include organocatalytic enantioselective Michael addition reactions to synthesize highly enantiomerically enriched pyrrolidine-3-carboxylic acids. This method uses carboxylate-substituted enones and nitroalkanes to build the pyrrolidine ring with high stereoselectivity, which can then be functionalized with halogenated benzyl groups.
Summary Table of Preparation Methods
Research Findings and Notes
- The enantioselective hydrogenation method provides a cost-effective and high-purity route to halogenated pyrrolidine-3-carboxylic acids, suitable for pharmaceutical intermediates.
- Reductive amination with sodium triacetoxyborohydride is widely used for N-benzylation due to its operational simplicity and mild conditions, making it the preferred method for introducing the 3,5-dichlorobenzyl group.
- The ring closure and reduction method improves safety by avoiding pyrophoric reagents like lithium aluminum hydride, favoring borohydride-based reductions.
- Organocatalytic methods offer a promising route for asymmetric synthesis but may require further development for large-scale application.
Q & A
Q. How do degradation pathways inform stability profiling under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) identify major degradants via LC-MS. Hydrolysis susceptibility (e.g., ester cleavage) can be mitigated by prodrug strategies or formulation additives .
Q. What in vivo models assess toxicity and pharmacokinetics for therapeutic development?
- Methodological Answer : Use rodent models for acute toxicity (LD50) and repeated-dose studies (28 days). Pharmacokinetic parameters (Cmax, AUC) are determined via LC-MS/MS after IV/oral administration. Tissue distribution studies inform organ-specific toxicity risks .
Q. How can cross-disciplinary approaches enhance its development as a drug candidate?
- Methodological Answer : Integrate medicinal chemistry (derivative design), microbiology (resistance mechanism profiling), and computational biology (target prediction) to address multifactorial challenges. Collaborative frameworks, like those in , exemplify this synergy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
